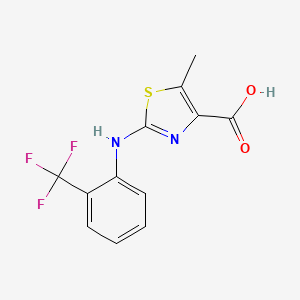![molecular formula C10H11ClFN3O B1408352 {[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine hydrochloride CAS No. 1638612-56-2](/img/structure/B1408352.png)
{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine hydrochloride
概要
説明
{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group attached to an oxadiazole ring, which is further connected to a methylamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through a cyclization reaction involving a hydrazide and a nitrile oxide. The fluorophenyl group is introduced via a nucleophilic substitution reaction, and the final step involves the alkylation of the oxadiazole ring with methylamine, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography. The scalability of the process is crucial for its application in large-scale production.
化学反応の分析
Types of Reactions
{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various fluorophenyl derivatives.
科学的研究の応用
{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of {[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the oxadiazole ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- {[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine hydrochloride
- {[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine hydrochloride
- {[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine hydrochloride
Uniqueness
The presence of the fluorophenyl group in {[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine hydrochloride imparts unique electronic and steric properties compared to its analogs. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications where these properties are advantageous.
特性
IUPAC Name |
1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O.ClH/c1-12-6-9-13-10(14-15-9)7-2-4-8(11)5-3-7;/h2-5,12H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGJPELPFQUTJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NO1)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid](/img/structure/B1408269.png)
![{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1408270.png)

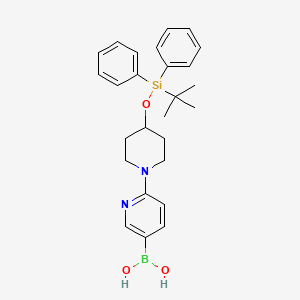
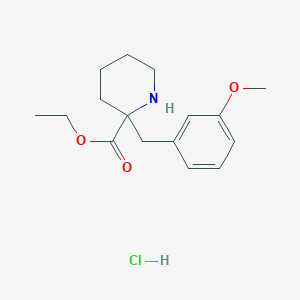
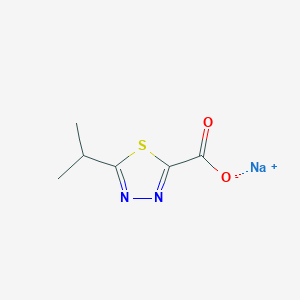
![1-Butoxycarbonyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}piperidin-4-ol](/img/structure/B1408279.png)
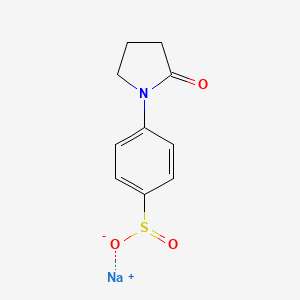
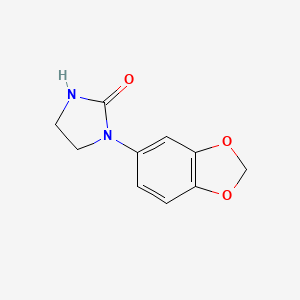
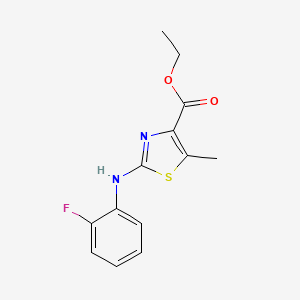
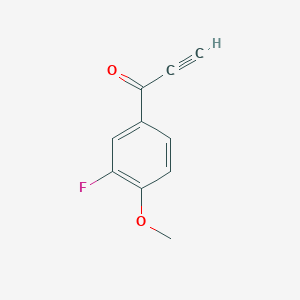
![2-[(6-Fluoropyridin-3-yl)oxy]acetonitrile](/img/structure/B1408289.png)
